1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-(4-methylphenoxy)ethan-1-one
Description
This compound features a triazolo[4,5-d]pyrimidine core substituted at position 3 with a 4-methoxyphenyl group. A piperazine ring is attached at position 7 of the triazolopyrimidine, with a 2-(4-methylphenoxy)acetyl group extending from the piperazine nitrogen.
Properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-(4-methylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-17-3-7-20(8-4-17)34-15-21(32)29-11-13-30(14-12-29)23-22-24(26-16-25-23)31(28-27-22)18-5-9-19(33-2)10-6-18/h3-10,16H,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUIKDUPEDPWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a triazolo[4,5-d]pyrimidine scaffold have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions.
Mode of Action
Compounds with similar structures, such as triazole derivatives, are known to produce a variety of biological effects due to their structural characteristics that make it easier to bind with target molecules.
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s key structural variations lie in its substituents, which influence physicochemical properties and target interactions. Below is a comparative analysis with three analogs (Table 1):
*Calculated based on molecular formula (C₂₈H₂₇N₇O₃).
- Methoxy vs. Ethoxy Groups: The ethoxy analog () exhibits higher lipophilicity (logP ~3.2 vs.
- Trifluoromethyl Substitution (): The electron-withdrawing CF₃ group may improve binding to hydrophobic enzyme pockets (e.g., kinases or histone deacetylases) .
- Phenoxy vs. Methylphenoxy Groups: The 4-methylphenoxy group in the target compound introduces steric bulk, which could modulate selectivity for specific protein targets compared to simpler phenoxy derivatives .
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (), the target compound shares >70% structural similarity with kinase inhibitors reported in ChEMBL (e.g., ZINC00027361, a GSK3 inhibitor) .
Research Findings and Implications
Bioactivity Predictions
While direct experimental data for the target compound are sparse, analogs with trifluoromethyl or ethoxy substituents () show inhibitory activity against PI3K/AKT and HDAC pathways . The methoxy group’s moderate polarity may balance solubility and target engagement, making the compound suitable for oral bioavailability studies .
Challenges and Opportunities
- Synthetic Complexity : The piperazine-linked triazolopyrimidine scaffold requires multi-step synthesis, as seen in related compounds ().
- Unresolved Questions: The impact of the 4-methylphenoxy group on off-target effects remains unclear. Comparative molecular dynamics simulations (using tools like SHELX ) could elucidate binding modes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
